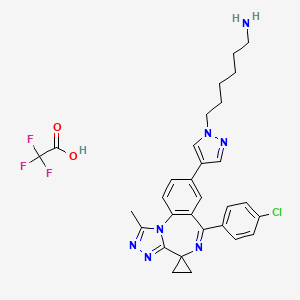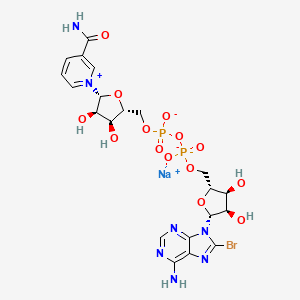
8-Br-NAD+ (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromonicotinamide adenine dinucleotide (sodium) is a derivative of nicotinamide adenine dinucleotide, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom. This compound is often used in biochemical research as a substrate for various enzymatic reactions, particularly those involving ADP-ribosylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromonicotinamide adenine dinucleotide (sodium) typically involves the bromination of nicotinamide adenine dinucleotide. The process begins with the preparation of nicotinamide adenine dinucleotide, followed by selective bromination at the 8th position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dimethylformamide, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8-Bromonicotinamide adenine dinucleotide (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The final product is often lyophilized or crystallized to ensure stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromonicotinamide adenine dinucleotide (sodium) undergoes various chemical reactions, including:
Oxidation and Reduction: As a derivative of nicotinamide adenine dinucleotide, it can participate in redox reactions, acting as an electron carrier.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation and Reduction: The major products are the oxidized or reduced forms of the compound.
Substitution: The major products are the substituted derivatives of 8-Bromonicotinamide adenine dinucleotide.
Wissenschaftliche Forschungsanwendungen
8-Bromonicotinamide adenine dinucleotide (sodium) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromonicotinamide adenine dinucleotide (sodium) involves its role as a substrate for enzymes that catalyze ADP-ribosylation reactions. The bromine atom at the 8th position of the adenine ring enhances its binding affinity to certain enzymes, thereby modulating their activity. This compound can influence various molecular targets and pathways, including those involved in cellular metabolism, DNA repair, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
8-Bromonicotinamide adenine dinucleotide (sodium) can be compared with other similar compounds, such as:
Nicotinamide adenine dinucleotide: The parent compound, which lacks the bromine substitution.
Nicotinamide mononucleotide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide.
Nicotinamide riboside: Another precursor that can be converted to nicotinamide adenine dinucleotide in cells
Uniqueness
The uniqueness of 8-Bromonicotinamide adenine dinucleotide (sodium) lies in its bromine substitution, which enhances its binding affinity to certain enzymes and modulates their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H25BrN7NaO14P2 |
|---|---|
Molekulargewicht |
764.3 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI-Schlüssel |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



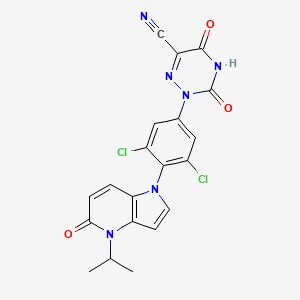
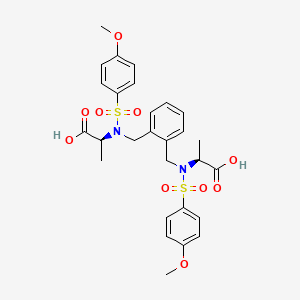
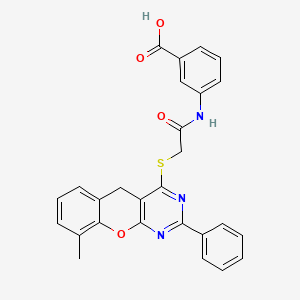
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
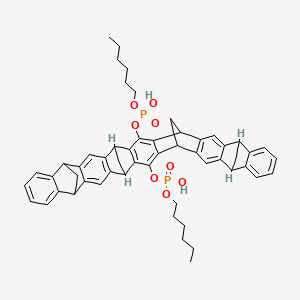
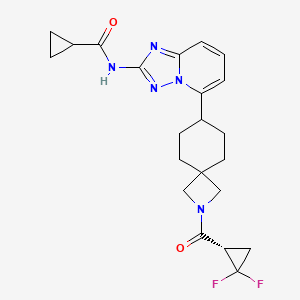
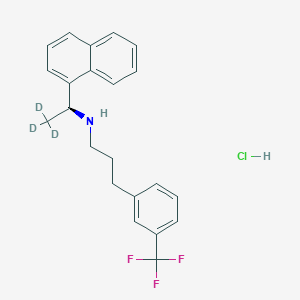
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


